molecular formula C19H14F3N3O2S B2893416 N-(3,4-difluorophenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105213-52-2

N-(3,4-difluorophenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2893416
CAS RN: 1105213-52-2
M. Wt: 405.4
InChI Key: AXGKEOVBHMEBAB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development of Fluorescent Probes for Biological Transporter Analysis

Improved synthesis techniques for analogues and fluorescent probe conjugates, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), have been utilized to specifically bind to human equilibrative nucleoside transporter 1 (hENT1). These probes are instrumental in studying transporter binding effects and predicting the antitumor efficacy of drugs like gemcitabine (Robins et al., 2010).

2. Photovoltaic Efficiency and Ligand-Protein Interaction Studies

Research involving spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs highlights their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, indicating their suitability for photovoltaic applications. Additionally, molecular docking studies explore their binding interactions with proteins like Cyclooxygenase 1 (COX1), demonstrating the versatility of such compounds in drug development and solar energy conversion (Mary et al., 2020).

3. Herbicidal Activity of Novel Derivatives

The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides have shown significant herbicidal activities against dicotyledonous weeds. This research indicates the potential agricultural applications of these compounds, demonstrating effective pre-emergence and post-emergence herbicidal properties (Wu et al., 2011).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-14-4-2-1-3-11(14)10-28-19-24-13(9-18(27)25-19)8-17(26)23-12-5-6-15(21)16(22)7-12/h1-7,9H,8,10H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGKEOVBHMEBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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